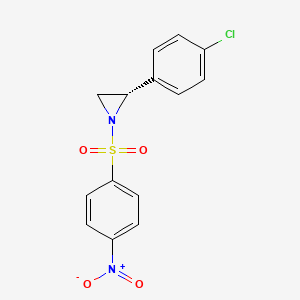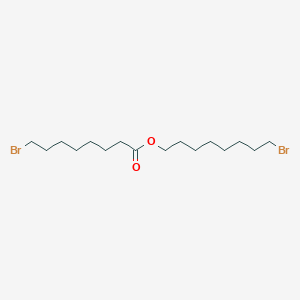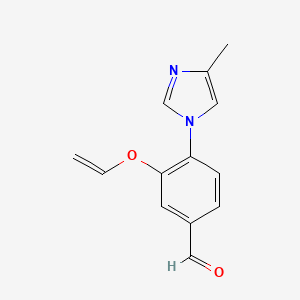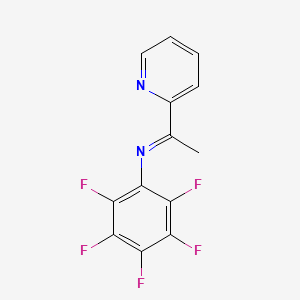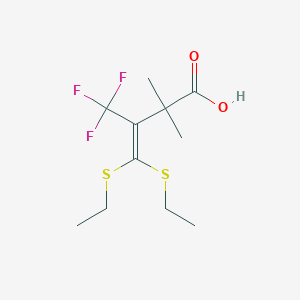
4,4-Bis(ethylsulfanyl)-2,2-dimethyl-3-(trifluoromethyl)but-3-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Bis(ethylsulfanyl)-2,2-dimethyl-3-(trifluoromethyl)but-3-enoic acid is a complex organic compound known for its unique structural features and potential applications in various fields of science and industry. This compound is characterized by the presence of ethylsulfanyl groups, a trifluoromethyl group, and a butenoic acid backbone, making it a subject of interest for researchers exploring new chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(ethylsulfanyl)-2,2-dimethyl-3-(trifluoromethyl)but-3-enoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Butenoic Acid Backbone: The initial step involves the formation of the butenoic acid backbone through a series of reactions, including aldol condensation and subsequent dehydration.
Introduction of Ethylsulfanyl Groups: The ethylsulfanyl groups are introduced via nucleophilic substitution reactions, where ethylthiol is reacted with an appropriate electrophilic intermediate.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under specific conditions to ensure selective addition.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Bis(ethylsulfanyl)-2,2-dimethyl-3-(trifluoromethyl)but-3-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the butenoic acid to butanol derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4,4-Bis(ethylsulfanyl)-2,2-dimethyl-3-(trifluoromethyl)but-3-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4,4-Bis(ethylsulfanyl)-2,2-dimethyl-3-(trifluoromethyl)but-3-enoic acid involves its interaction with specific molecular targets and pathways. The ethylsulfanyl and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. These interactions can lead to various biological effects, such as enzyme inhibition or activation, and modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4-Bis(methylsulfanyl)-2,2-dimethyl-3-(trifluoromethyl)but-3-enoic acid
- 4,4-Bis(ethylsulfanyl)-2,2-dimethyl-3-(chloromethyl)but-3-enoic acid
- 4,4-Bis(ethylsulfanyl)-2,2-dimethyl-3-(fluoromethyl)but-3-enoic acid
Uniqueness
4,4-Bis(ethylsulfanyl)-2,2-dimethyl-3-(trifluoromethyl)but-3-enoic acid is unique due to the presence of both ethylsulfanyl and trifluoromethyl groups, which impart distinct chemical and physical properties. These features make it a valuable compound for research and industrial applications, offering unique reactivity and potential for the development of new materials and therapeutic agents.
Propiedades
Número CAS |
804564-07-6 |
|---|---|
Fórmula molecular |
C11H17F3O2S2 |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
4,4-bis(ethylsulfanyl)-2,2-dimethyl-3-(trifluoromethyl)but-3-enoic acid |
InChI |
InChI=1S/C11H17F3O2S2/c1-5-17-8(18-6-2)7(11(12,13)14)10(3,4)9(15)16/h5-6H2,1-4H3,(H,15,16) |
Clave InChI |
KNKKWDVYQDGGGU-UHFFFAOYSA-N |
SMILES canónico |
CCSC(=C(C(C)(C)C(=O)O)C(F)(F)F)SCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-bromo-2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12528433.png)
![N-(1-Azabicyclo[2.2.2]oct-3-yl)-4-methoxybenzamide](/img/structure/B12528446.png)

![Hydrazine, 1-(2,4-dimethylphenyl)-2-[(3-methoxyphenyl)methyl]-](/img/structure/B12528457.png)
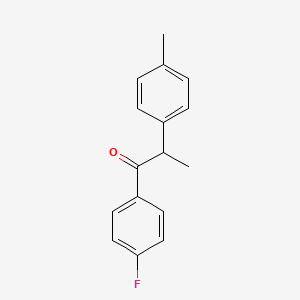
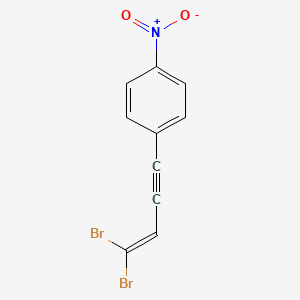

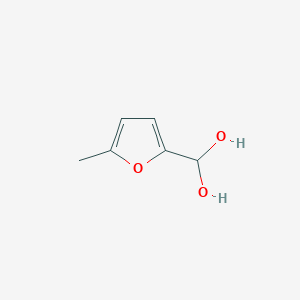

![4-[1-(4-Hydroxyphenyl)cyclohexyl]phenol;hydrate](/img/structure/B12528479.png)
